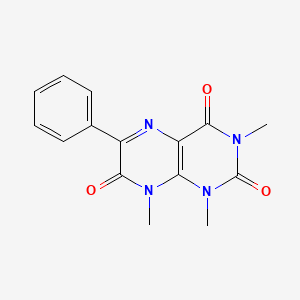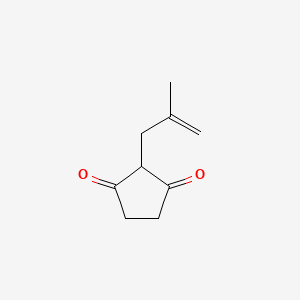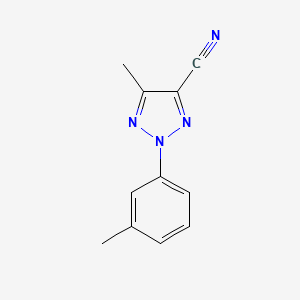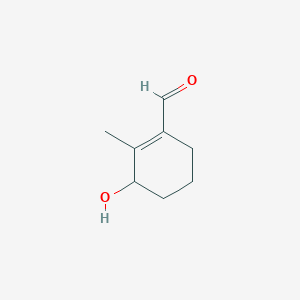![molecular formula C18H38N2O2 B14321669 N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide CAS No. 112111-78-1](/img/structure/B14321669.png)
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is a compound that belongs to the class of amides. It is characterized by the presence of a dodecanamide backbone with a hydroxyethyl and methylamino substituent on the propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide typically involves the reaction of dodecanoic acid with N-(2-hydroxyethyl)-N-methyl-1,3-propanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction can be catalyzed by using agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of N-{3-[(2-Oxoethyl)(methyl)amino]propyl}dodecanamide.
Reduction: Formation of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media to improve cell adhesion and proliferation.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its emulsifying properties.
作用機序
The mechanism of action of N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The hydroxyethyl and methylamino groups also play a role in hydrogen bonding and electrostatic interactions with other molecules.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but lacks the methylamino group.
N-(2-Hydroxyethyl)hexadecanamide: Similar structure with a longer alkyl chain.
N-(2-Hydroxyethyl)octadecanamide: Similar structure with an even longer alkyl chain.
Uniqueness
N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and interaction with biological membranes, making it a versatile compound for various applications.
特性
CAS番号 |
112111-78-1 |
|---|---|
分子式 |
C18H38N2O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
N-[3-[2-hydroxyethyl(methyl)amino]propyl]dodecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-3-4-5-6-7-8-9-10-11-13-18(22)19-14-12-15-20(2)16-17-21/h21H,3-17H2,1-2H3,(H,19,22) |
InChIキー |
IIEALNWTDDNLMQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCCN(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
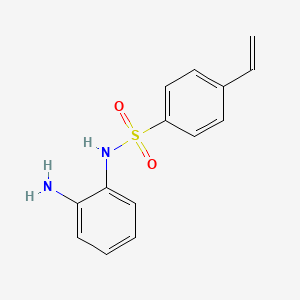

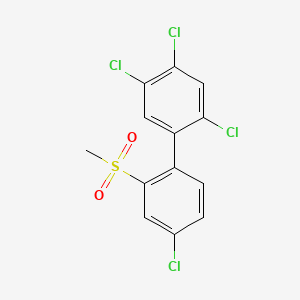


![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
